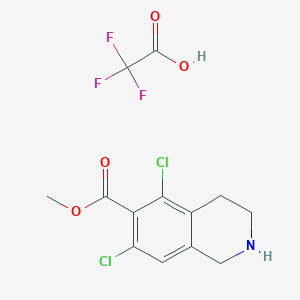
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research fields due to its potential biological activities and reactivity.
Preparation Methods
The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps and organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Industrial production methods may involve the use of advanced organic synthesis technologies and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. Depending on the nature and position of the substituents, it may exhibit various biological activities. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Another related compound with similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for various research applications.
Biological Activity
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2,2,2-trifluoroacetate (CAS No. 940877-16-7) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula for this compound is C13H12Cl2F3NO4, with a molecular weight of 374.14 g/mol. The presence of chlorine and trifluoroacetate groups is significant as these substituents are often associated with enhanced biological activity.
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit notable anticancer activity. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth factors.
- Case Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can significantly reduce the viability of various cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| THIQ Derivative A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| THIQ Derivative B | K562 (Leukemia) | 3.2 | Growth inhibition |
Neuroprotective Effects
The neuroprotective potential of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has also been explored:
- Neuroprotection : Compounds in this class have been reported to protect neuronal cells from oxidative stress and neurotoxicity.
- Mechanisms : They may act by modulating neurotransmitter levels or inhibiting neuroinflammatory pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Studies reveal that tetrahydroisoquinoline derivatives can suppress the production of TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives:
- Chlorine Substitution : The presence of chlorine atoms at positions 5 and 7 has been shown to enhance potency against various biological targets.
- Trifluoroacetate Group : This group may improve solubility and bioavailability, contributing to the overall efficacy of the compound.
Properties
Molecular Formula |
C13H12Cl2F3NO4 |
|---|---|
Molecular Weight |
374.14 g/mol |
IUPAC Name |
methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11Cl2NO2.C2HF3O2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;3-2(4,5)1(6)7/h4,14H,2-3,5H2,1H3;(H,6,7) |
InChI Key |
YQXWVPKNYODSGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















